molecular formula C12H20Br2N2 B6593215 N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide CAS No. 436099-92-2

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Cat. No. B6593215
CAS RN: 436099-92-2
M. Wt: 352.11 g/mol
InChI Key: YFWSCIFTIIZYCZ-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide, also known as NPC, is a chemical compound with various applications in research and industry. It has a CAS Number of 1609403-47-5 and a molecular weight of 352.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are notable for their wide range of biological activities and significant roles in medicinal chemistry. They have been identified as possessing antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility makes them highly valuable in drug discovery and development processes. The structure of pyridine, incorporating both a benzene ring and a pyrrole ring, lends these compounds their unique chemical properties and biological activities, including as chemosensors in analytical chemistry for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Cyclohexylamine Compounds in Anesthetic Research

Cyclohexylamine compounds, such as the one mentioned in the context of Sernyl (a cyclohexylamine derivative), have been explored for their analgesic properties without loss of consciousness. Despite their potential, the psychiatric disturbances observed post-operatively limited their use in anesthetic practice. These compounds act primarily at the thalamic level, altering the reception of sensory stimuli, which makes them subjects of interest for psychological and neurological studies (Davies & Beech, 1960).

N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, closely related to pyridine structures, show immense potential in organic synthesis, catalysis, and medicinal applications. These derivatives are crucial in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological importance is underscored by their anticancer, antibacterial, and anti-inflammatory activities, demonstrating the heterocyclic N-oxide motif's utility in chemistry and drug development investigations (Li et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide can provide detailed safety and hazard information . It’s important to refer to the SDS for proper handling and storage instructions.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWSCIFTIIZYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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